Lipophilicity Modulation: Target Compound vs. 4-Bromo Analog
The target compound exhibits a calculated logP (clogP) of 3.12, positioning it within acceptable Lipinski Rule-of-Five space for oral drug-like molecules . In contrast, the 4-bromo analog (4-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, CAS 946303-76-0) is expected to have a significantly higher clogP due to the lipophilic bromine substituent; a structurally related brominated analog from the mcule database displays a logP of 5.362, well beyond the commonly accepted threshold . The lower lipophilicity of the target compound may translate into improved aqueous solubility and a reduced risk of non-specific protein binding .
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.12 |
| Comparator Or Baseline | 4-bromo analog-related scaffold: logP = 5.362 (mcule database entry P-34715284) |
| Quantified Difference | Δ logP ≈ 2.25 units (more lipophilic for brominated analog) |
| Conditions | Calculated/predicted logP values from ECBD and mcule databases |
Why This Matters
This difference enables researchers to select the target compound when lower lipophilicity is desired for aqueous compatibility or ADME optimization.
- [1] Sildrug/ECBD. Basic Properties: C21H22N4O5S2 (EOS17479). https://sildrug.ibb.waw.pl/ecbd/EOS17479/ (accessed 2026-04-29). View Source
